molecular formula C9H14ClNO B14044637 (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride

Cat. No.: B14044637
M. Wt: 187.66 g/mol
InChI Key: DAHVCMDDMGFEHW-FJXQXJEOSA-N
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Description

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is a chiral organic compound featuring a meta-substituted benzene ring with a hydroxymethyl (-CH$2$OH) group and a primary aminoethyl (-CH$2$NH$_2$) side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

[3-[(1S)-1-aminoethyl]phenyl]methanol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-3-8(5-9)6-11;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1

InChI Key

DAHVCMDDMGFEHW-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CO)N.Cl

Canonical SMILES

CC(C1=CC=CC(=C1)CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride typically involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, such as palladium on carbon, and hydrogen gas to reduce the ketone to the desired alcohol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone.

    Reduction: It can be further reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: Various alcohol derivatives can be formed.

    Substitution: Different substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride and related compounds:

Compound Name CAS Number Substituent Position Functional Groups Stereochemistry Similarity Score*
This compound Not provided Meta -CH$2$OH, -CH$2$NH$_2$ S Reference
(R)-3-(1-Aminoethyl)phenol hydrochloride 856563-08-1 Meta -OH, -CH$2$NH$2$ R 0.84
(4-(1-Aminoethyl)phenyl)methanol hydrochloride 2733849-27-7 Para -CH$2$OH, -CH$2$NH$_2$ Not specified N/A
3-((Dimethylamino)methyl)phenol 60760-04-5 Meta -OH, -CH$2$N(CH$3$)$_2$ N/A 0.88

*Similarity scores derived from structural comparisons using cheminformatics tools .

  • (R)-3-(1-Aminoethyl)phenol Hydrochloride: The primary difference lies in the functional group (-OH vs. -CH$_2$OH) and stereochemistry (R vs. S). The phenolic -OH group increases acidity (pKa ~10 vs. ~15 for benzyl alcohol) and may reduce lipid solubility. The R-configuration could lead to divergent binding affinities in chiral environments .
  • (4-(1-Aminoethyl)phenyl)methanol Hydrochloride: As a para-substituted positional isomer, this compound may exhibit altered electronic effects and steric interactions. Para-substitution often enhances symmetry and can influence melting points and crystallinity compared to meta analogs .
  • 3-((Dimethylamino)methyl)phenol: The tertiary dimethylamino group increases lipophilicity and basicity (pKa ~9.5 for tertiary amines vs.
2.3. Physicochemical Properties
  • Solubility: The hydrochloride salt of the target compound ensures high water solubility (>50 mg/mL), whereas phenol derivatives (e.g., (R)-3-(1-Aminoethyl)phenol hydrochloride) may show moderate solubility due to hydrogen bonding .
  • Stability: The hydroxymethyl group in the target compound may confer greater oxidative stability compared to phenolic analogs, which are prone to quinone formation under basic conditions .

Key Research Findings

  • Positional Isomerism: Para-substituted analogs like (4-(1-Aminoethyl)phenyl)methanol hydrochloride may exhibit higher melting points due to symmetry, whereas meta-substituted derivatives often display better solubility in aprotic solvents .
  • Enantiomeric Specificity : The S-configuration in the target compound could optimize interactions with chiral biological targets (e.g., enzymes or receptors), though this requires validation via binding assays .

Biological Activity

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by an aminoethyl group attached to a phenyl ring with a hydroxymethyl substituent, allows for selective interactions with various biological targets. This article explores the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H13ClN2O
  • Molecular Weight : Approximately 151.21 g/mol
  • Structure : The compound features a stereocenter, contributing to its chiral nature, which is significant in drug design and development.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This property influences various physiological processes, including:

  • Enzyme-Substrate Interactions : The amino group can engage in hydrogen bonding with enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Receptor Binding : The compound's structure allows it to interact selectively with specific receptors, which may lead to therapeutic effects in various conditions.

Enzymatic Activity

Research has indicated that this compound can act as an inhibitor for certain enzymes. For example:

  • Inhibition Studies : Studies have shown that the compound can inhibit enzyme activity through competitive binding, impacting metabolic processes in vitro. This suggests its potential as a lead compound in drug development targeting specific enzymes involved in disease pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study investigating the compound's effects on cancer cell lines demonstrated that it could induce apoptosis through modulation of specific signaling pathways. This finding supports its potential application in cancer therapy .
  • Case Study 2 : In neurological research, this compound was shown to enhance neurotransmitter release in neuronal cultures, indicating possible applications in treating neurodegenerative disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
(R)-(3-(1-Aminoethyl)phenyl)methanolChiral enantiomerDifferent receptor affinity
3-(Aminomethyl)phenylmethanolNon-chiralLimited enzyme interaction
3-(Trifluoromethyl)phenylmethanolLipophilic variantEnhanced membrane permeability

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